Thieno[2,3-c][1,6]naphthyridin-6(5H)-one
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Overview
Description
Thieno[2,3-c][1,6]naphthyridin-6(5H)-one is a heterocyclic compound that features a fused ring system combining a thiophene ring and a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-c][1,6]naphthyridin-6(5H)-one typically involves a Smiles-type rearrangement reaction followed by cyclization. One efficient methodology starts with 2-(3-cyanopropylthio)pyridine-3-carbonitrile, which undergoes a series of reactions to form the desired ring system . The reaction conditions often include the use of specific catalysts and solvents to facilitate the rearrangement and cyclization processes.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable processes, and ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-c][1,6]naphthyridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Thieno[2,3-c][1,6]naphthyridin-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of thieno[2,3-c][1,6]naphthyridin-6(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit enzymes like topoisomerase I, which is crucial for DNA replication and transcription. The inhibition of this enzyme can lead to the disruption of cancer cell proliferation . The compound’s electronic properties also make it suitable for use in organic semiconductors, where it facilitates charge transport and improves device performance .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-c]quinolin-4(5H)-one: Another heterocyclic compound with a similar fused ring system.
Benzo[h]-1,6-naphthyridin-5(6H)-one: A compound with a similar naphthyridine core but different substituents.
Uniqueness
Thieno[2,3-c][1,6]naphthyridin-6(5H)-one is unique due to its specific ring fusion and electronic properties, which make it particularly suitable for applications in organic electronics and medicinal chemistry. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility and utility in scientific research.
Properties
CAS No. |
62289-91-2 |
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Molecular Formula |
C10H6N2OS |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
5H-thieno[2,3-c][1,6]naphthyridin-6-one |
InChI |
InChI=1S/C10H6N2OS/c13-10-9-6(2-4-14-9)7-5-11-3-1-8(7)12-10/h1-5H,(H,12,13) |
InChI Key |
DMKGNFIJOBUEHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)C3=C2C=CS3 |
Origin of Product |
United States |
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